

t-BuDavePhos: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Cat. No.: B1349323

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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physical and chemical properties of t-BuDavePhos, a highly efficient and versatile phosphine ligand. This document details its applications in catalysis, provides established experimental protocols, and illustrates key reaction mechanisms.

t-BuDavePhos, or **2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl**, is a commercially available, electron-rich and sterically hindered biarylphosphine ligand.^{[1][2]} It has gained significant traction in the field of organic synthesis, particularly as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its robust nature, characterized by air and moisture stability, along with its high reactivity, makes it a valuable tool in the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.^[2]

Core Physical and Chemical Properties

t-BuDavePhos is a white crystalline solid that is soluble in common organic solvents.^{[1][2]} Its physical and chemical characteristics are summarized in the tables below for easy reference.

Table 1: General Properties of t-BuDavePhos

Property	Value	Reference(s)
CAS Number	224311-49-3	[1][2][3][4][5]
Molecular Formula	C ₂₂ H ₃₂ NP	[1][3][5]
Appearance	White crystalline powder	[1][6]
Functional Group	Phosphine	[2]

Table 2: Molecular and Physical Data of t-BuDavePhos

Property	Value	Reference(s)
Molecular Weight	341.47 g/mol	[2][3][7][8]
Exact Mass	341.227 g/mol	[1]
Monoisotopic Mass	341.227 g/mol	[1]
Melting Point	114-118 °C	[2][7]
Topological Polar Surface Area	3.2 Å ²	[1]
Rotatable Bond Count	5	[1]

Table 3: Stability and Handling of t-BuDavePhos

Property	Information	Reference(s)
Stability	Air, moisture, and thermally-stable	[2]
Storage Class	11 (Combustible Solids)	[2]
Personal Protective Equipment (PPE)	Dust mask type N95 (US), Eyeshields, Gloves	

Key Applications and Experimental Protocols

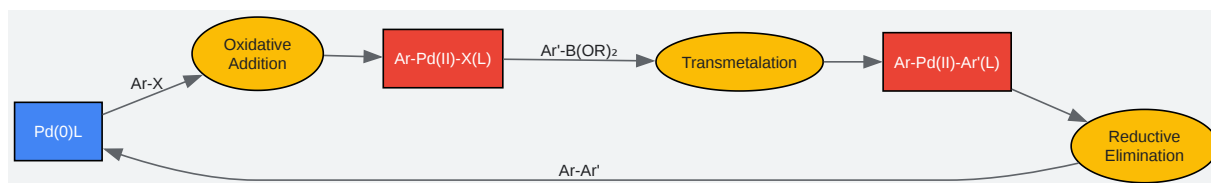
t-BuDavePhos is a highly effective ligand in various palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and the biphenyl backbone create a sterically

demanding and electron-rich environment around the palladium center, which facilitates crucial steps in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The t-BuDavePhos ligand, often used with a palladium precatalyst, demonstrates high reactivity and a broad substrate scope, enabling the coupling of sterically hindered and electronically diverse aryl halides with boronic acids.

- **Reaction Setup:** In a dry reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K_3PO_4 , 2.0-3.0 mmol).
- **Catalyst Addition:** Add the palladium precatalyst, such as $Pd_2(dba)_3$ (0.009 mmol, 5 mol%) and the t-BuDavePhos ligand (0.030 mmol, 15 mol%).
- **Inert Atmosphere:** Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent Addition:** Add anhydrous and degassed solvent (e.g., toluene and THF) via syringe.
[9]
- **Reaction Conditions:** Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor its progress using TLC or GC/LC-MS until the starting material is consumed.[9]
- **Work-up:** Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.



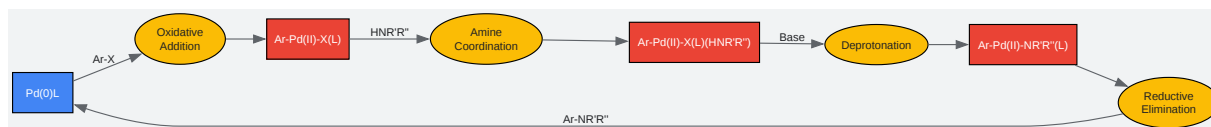
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. t-BuDavePhos has been shown to be an effective ligand for the coupling of a wide range of amines with aryl halides.

- **Reaction Setup:** To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the t-BuDavePhos ligand (or a similar ligand like XPhos, 3.0 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0 equiv.).^[4]
- **Solvent and Reagents:** Add anhydrous toluene and stir the mixture at room temperature for 5 minutes. Then, add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.).^[4]
- **Reaction Conditions:** Stir the resulting mixture at reflux for a specified time (e.g., 6 hours).^[4]
- **Work-up:** After cooling to room temperature, quench the reaction with water. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.^[4]
- **Purification:** Purify the crude product by column chromatography on silica gel.^[4]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

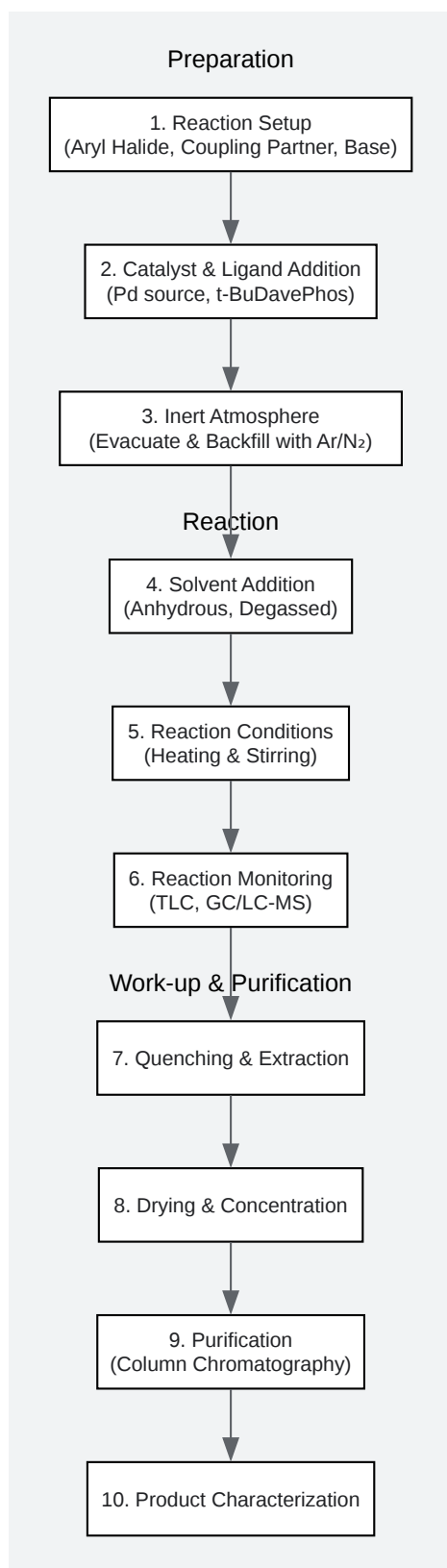
Carbon-Oxygen (C-O) Coupling

t-BuDavePhos is also instrumental in facilitating the formation of C-O bonds, a critical transformation in the synthesis of ethers and other oxygen-containing compounds.

- **Reaction Setup:** In a glovebox, add the aryl halide (if solid), a base such as sodium tert-butoxide, and the palladium precatalyst with t-BuDavePhos to an oven-dried vial.
- **Reagent Addition:** Outside the glovebox, add the aryl halide (if liquid), an anhydrous solvent like 1,4-dioxane, and the alcohol via syringe under an inert atmosphere.
- **Reaction Conditions:** Seal the vial and place it in a preheated oil bath at a specified temperature (e.g., 40-100 °C). Stir the reaction mixture for the required time (typically 1-15 hours).
- **Work-up:** After cooling, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Overview

The following diagram illustrates a general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction using t-BuDavePhos.



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